Etofenamate

Descripción

Pharmacotherapeutic Significance in Anti-inflammatory and Analgesic Research

Etofenamate's pharmacotherapeutic significance lies in its established efficacy in alleviating inflammation and pain. As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 patsnap.compatsnap.com. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain patsnap.compatsnap.com. By inhibiting COX activity, this compound effectively reduces prostaglandin (B15479496) production, thereby mitigating inflammatory responses and pain sensations patsnap.compatsnap.com.

Research has demonstrated the anti-inflammatory and analgesic capabilities of this compound in various models and clinical settings. In vitro studies have shown that this compound inhibits both the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism hpra.ie. The compound has shown inhibitory activity against leukotriene B4 biosynthesis and prostaglandin E2 release in studies hpra.ie.

In vivo studies using animal models have also provided evidence of this compound's anti-inflammatory and analgesic effects. For instance, this compound has been shown to reduce acetic acid-induced vascular permeability and UV-induced erythema in animal models in a dose-dependent manner biomol.com. Furthermore, research in a rat model of adjuvant-induced arthritis indicated that this compound inhibited inflammation biomol.com. Analgesic activity has also been observed in animal models, such as the silver nitrate-induced rat model of arthritis and the acetic acid-induced writhing test in mice biomol.com.

Recent research has explored innovative delivery systems to enhance the topical application and efficacy of this compound. Studies have investigated the use of microemulsions and solid lipid nanoparticles (SLNs) as dermal delivery carriers for this compound scielo.brmdpi.comresearchgate.netscielo.br. These novel formulations aim to improve skin permeation and drug delivery to the site of inflammation, potentially allowing for lower doses while maintaining or enhancing therapeutic effects scielo.brmdpi.com. For example, a study using SLN hydrogels containing lower doses of this compound showed similar effects in reducing edema and inflammatory cell infiltration in a rat paw edema model compared to commercial formulations mdpi.com.

The following table summarizes some research findings on this compound's activity:

| Study Type | Model/Condition | Key Finding | Source |

| In vitro | COX-1 and COX-2 inhibition | Inhibits cyclooxygenase enzymes patsnap.compatsnap.com. | patsnap.compatsnap.com |

| In vitro | Arachidonic acid metabolism | Inhibits both lipoxygenase and cyclooxygenase pathways hpra.ie. | hpra.ie |

| In vitro | Leukotriene B4 biosynthesis (polymorphonuclear leukocytes) | IC50 = 1.2 x 10⁻⁵ M inhibition hpra.ie. | hpra.ie |

| In vitro | PGE2 release (macrophages) | IC50 = 2.8 x 10⁻⁷ M inhibition hpra.ie. | hpra.ie |

| In vivo (mice) | Acetic acid-induced vascular permeability | Dose-dependent reduction biomol.com. | biomol.com |

| In vivo (guinea pigs) | UV-induced erythema | Dose-dependent reduction biomol.com. | biomol.com |

| In vivo (rats) | Adjuvant-induced arthritis | Inhibited inflammation biomol.com. | biomol.com |

| In vivo (rats/mice) | Arthritis (silver nitrate), writhing test (acetic acid) | Decreased pain response biomol.com. | biomol.com |

| Clinical (Systematic Review) | Musculoskeletal disorders | Improved pain and reduced inflammation; superior/comparable efficacy to other topical NSAIDs nih.govresearchgate.net. | nih.govresearchgate.net |

| Clinical (Randomized Trial) | Acute low back pain | Effective in managing acute pain with marked improvement observed researchgate.net. | researchgate.net |

Historical Context of this compound Development and Research Trajectory

This compound is a derivative of flufenamic acid and belongs to the class of NSAIDs known as anthranilic acid derivatives nih.gov. Its synthesis was specifically designed to meet the requirements for a topical anti-inflammatory treatment, focusing on achieving adequate anti-inflammatory and analgesic efficacy, along with good transcutaneous penetrating ability nih.gov.

The development of this compound aimed to provide an alternative to oral NSAIDs, which are often associated with systemic side effects nih.gov. By formulating this compound for topical application, the goal was to achieve localized therapeutic effects while minimizing systemic exposure patsnap.comnih.gov. Research into the pharmacokinetics of topical this compound has shown that following cutaneous application, the levels of the drug are significantly lower in plasma compared to the target tissues such as fasciae, muscles, and the periosteum nih.gov. This preferential accumulation in inflamed tissues supports its intended localized action hpra.ienih.gov.

The research trajectory of this compound has involved exploring its efficacy in various musculoskeletal conditions. Clinical studies have investigated its use in treating conditions such as osteoarthritis, lumbago, arthritis, joint and muscular pain, blunt injuries, and rheumatic diseases patsnap.comnih.govscielo.br. Early research established its effectiveness in managing pain and inflammation in these conditions nih.gov.

Further research has focused on optimizing the delivery of this compound through advanced formulations. The investigation into microemulsions and solid lipid nanoparticles represents a contemporary direction in this compound research, seeking to enhance its penetration and therapeutic performance scielo.brmdpi.comresearchgate.netscielo.br. This ongoing research reflects a commitment to improving the clinical utility of this compound and expanding its potential applications in pain and inflammation management. The market for this compound preparations continues to be influenced by factors such as the rising prevalence of musculoskeletal disorders and advancements in drug formulations pmarketresearch.coma2zmarketresearch.com.

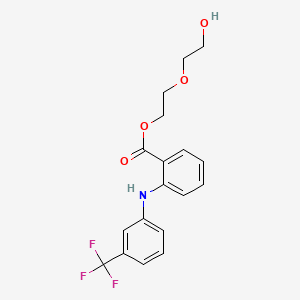

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045448 | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-47-9 | |

| Record name | Etofenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenamate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Etofenamate Action

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins (B1171923), lipid compounds that play significant roles in mediating inflammation, pain, and fever. patsnap.compatsnap.comontosight.aifrontiersin.orgclevelandclinic.org Etofenamate exerts its effects, in part, by inhibiting the activity of these enzymes. patsnap.compatsnap.comontosight.ai

COX-1 and COX-2 Enzyme Inhibition Profiles

This compound is described as a non-selective inhibitor of COX enzymes, meaning it inhibits both COX-1 and COX-2. patsnap.compatsnap.comontosight.aiuwi.edu COX-1 is constitutively expressed and involved in maintaining physiological functions such as protecting the gastric lining and regulating platelet aggregation, while COX-2 is primarily induced during inflammatory processes. clevelandclinic.orgnih.govnih.gov By inhibiting both isoforms, this compound reduces the production of prostaglandins derived from both pathways. patsnap.compatsnap.comontosight.ai

While some NSAIDs exhibit selectivity towards COX-2, this compound's action involves inhibition of both. springermedizin.denih.govmdpi.com Studies have investigated the inhibitory potential of this compound and its metabolite, flufenamic acid, on prostaglandin (B15479496) synthesis. nih.gov

Data Table: In vitro Inhibition of Prostaglandin E2 (PGE2) Generation

| Compound | Inhibition of PGE2 Generation (IC50) |

| This compound | Dose-related inhibition (1-30 µM) |

| Flufenamic Acid | Dose-related inhibition (1-30 µM) |

Note: This table represents findings from in vitro studies demonstrating dose-related inhibition of PGE2 generation by both this compound and its metabolite, flufenamic acid. nih.gov

Research suggests that both the parent compound, this compound, and its hydrolysis product, flufenamic acid, contribute to the inhibition of prostaglandin synthesis. nih.gov

Impact on Prostaglandin Biosynthesis

By inhibiting COX enzymes, this compound effectively reduces the biosynthesis of prostaglandins. patsnap.compatsnap.comontosight.aihpra.ie Prostaglandins, particularly those produced by COX-2, are key mediators of the inflammatory response, contributing to pain, swelling, and redness. patsnap.compatsnap.comfrontiersin.org The reduction in prostaglandin levels leads to a decrease in these inflammatory symptoms. patsnap.compatsnap.com

The mechanism involves blocking the conversion of arachidonic acid, a fatty acid precursor, into cyclic endoperoxides, which are then converted into various prostaglandins. patsnap.compatsnap.comfrontiersin.orgnih.gov Studies have shown dose-related inhibition of prostaglandin E2 (PGE2) generation by this compound in inflammatory cells like macrophages. nih.gov This inhibition of prostaglandin synthesis is considered a primary mechanism underlying this compound's anti-inflammatory and analgesic effects. patsnap.compatsnap.comhpra.ie

Lipoxygenase (LOX) Pathway Modulation

In addition to its effects on the COX pathway, this compound is also known to modulate the lipoxygenase (LOX) pathway. springermedizin.dehpra.ie The LOX enzymes are involved in the metabolism of arachidonic acid into leukotrienes, another class of lipid mediators that play a significant role in inflammation, particularly in mediating bronchoconstriction, vascular permeability, and leukocyte chemotaxis. iiab.mefrontiersin.orgnih.gov

LOX Enzyme Inhibition Mechanisms

Unlike many other NSAIDs that exclusively target COX enzymes, this compound is capable of inhibiting both cyclooxygenase and lipoxygenase pathways. springermedizin.dehpra.ie This dual inhibitory action contributes to its broader anti-inflammatory profile. springermedizin.de In vitro studies have demonstrated that this compound can inhibit lipoxygenase activity. nih.gov

Data Table: In vitro Inhibition of Lipoxygenase

| Compound | Inhibition of Lipoxygenase (IC50) |

| This compound | 5.3 x 10⁻⁵ M |

| Caffeic Acid | Weaker activity than this compound |

| Flufenamic Acid | Inactive |

Note: This table presents IC50 values demonstrating this compound's inhibitory activity against lipoxygenase prepared from guinea pig peritoneal polymorphonuclear leukocytes. nih.gov

Research indicates that the unchanged this compound molecule is active in inhibiting lipoxygenase, whereas its metabolite, flufenamic acid, does not show this activity. nih.gov

Impact on Leukotriene Synthesis

By inhibiting LOX enzymes, this compound reduces the synthesis of leukotrienes. springermedizin.dehpra.ie Leukotriene B4 (LTB4), for instance, is a potent chemoattractant for neutrophils, contributing to the accumulation of inflammatory cells at the site of inflammation. hpra.ienih.gov Inhibition of LTB4 biosynthesis can therefore help to mitigate the inflammatory response. hpra.ie

In vitro studies have shown that this compound inhibits the biosynthesis of leukotriene B4 in polymorphonuclear leukocytes. hpra.ie This inhibition of leukotriene synthesis, in addition to prostaglandin inhibition, contributes to this compound's effectiveness in reducing inflammation. springermedizin.dehpra.ie

Non-Eicosanoid Mediated Anti-inflammatory Effects

Beyond its well-established effects on the COX and LOX pathways, this compound is also reported to act through other inflammatory pathways, suggesting additional mechanisms contributing to its anti-inflammatory properties. springermedizin.dehpra.ie These non-eicosanoid mediated effects broaden its therapeutic impact on the inflammatory process.

Research indicates that this compound can inhibit the release of inflammatory mediators such as histamine (B1213489). patsnap.comspringermedizin.dehpra.ie Histamine is a key mediator in the early stages of inflammation, contributing to vasodilation and increased vascular permeability. patsnap.com Inhibition of its release can help to reduce swelling and other immediate inflammatory symptoms. patsnap.com

Furthermore, this compound has been shown to exhibit antagonism against bradykinin (B550075) and serotonin (B10506), other mediators involved in pain and inflammation. springermedizin.dehpra.ie Bradykinin contributes to pain sensation and vasodilation, while serotonin can influence vascular tone and pain perception. springermedizin.dehpra.ie

Additional reported non-eicosanoid mediated effects include the inhibition of the activity of the complement system and inhibition of hyaluronidase (B3051955). springermedizin.dehpra.ie The complement system is a part of the innate immune system that contributes to inflammation and tissue damage. springermedizin.dehpra.ie Hyaluronidase is an enzyme that breaks down hyaluronic acid, a component of connective tissue, and its inhibition could potentially help maintain tissue integrity during inflammation. springermedizin.dehpra.ie The inhibition of leukocyte migration is also suggested as an additional mechanism contributing to its anti-inflammatory effects. patsnap.com

These diverse actions on multiple inflammatory pathways highlight the multifaceted nature of this compound's mechanism of action, extending beyond the typical COX inhibition seen with many other NSAIDs. springermedizin.dehpra.ie

Bradykinin and Serotonin Antagonism

This compound demonstrates antagonistic activity against bradykinin and serotonin, further contributing to its anti-inflammatory effects. nih.govresearchgate.net Bradykinin is a potent vasodilator that increases vascular permeability and induces pain. Serotonin, also known as 5-hydroxytryptamine (5-HT), is involved in various physiological processes, including pain transmission and inflammation. researchgate.netantibodysociety.org By antagonizing the actions of these mediators, this compound helps to reduce pain and inflammation.

Complement System Activity Inhibition

Research indicates that this compound inhibits components of the complement system. nih.govresearchgate.netvulcanchem.com The complement system is a crucial part of the innate immune system that plays a significant role in immune responses and inflammation. nih.govfrontiersin.org Its activation leads to a cascade of events that can result in the generation of inflammatory mediators, opsonization of pathogens, and cell lysis. By inhibiting complement system activity, this compound helps to dampen the inflammatory response.

Hyaluronidase Activity Inhibition

This compound has been shown to inhibit the activity of hyaluronidase. nih.govresearchgate.netvulcanchem.com Hyaluronidase is an enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix. rdd.edu.iqmdpi.com The degradation of hyaluronic acid can contribute to tissue damage and the spread of inflammatory mediators. rdd.edu.iq Inhibition of hyaluronidase activity by this compound may help to maintain tissue integrity and limit the spread of inflammation.

Leukocyte Migration Inhibition

This compound contributes to its anti-inflammatory properties by inhibiting leukocyte migration. patsnap.comgoogle.com Leukocytes, or white blood cells, are key players in the inflammatory response, and their recruitment and migration to the site of injury or inflammation are essential for the resolution of inflammation but can also exacerbate tissue damage if not properly controlled. patsnap.com By inhibiting this migration, this compound helps to control the inflammatory process. patsnap.com Studies have demonstrated leukocyte migration inhibition activity in inflammatory exudates, and NSAIDs, including this compound, have been explored in this context. sci-hub.runih.gov

Inflammatory Cytokine Modulation

This compound may exert its effects through the reduction of inflammatory cytokines. patsnap.com Cytokines are signaling molecules that regulate various aspects of the immune response, including inflammation. patsnap.comthermofisher.com Pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, play a critical role in initiating and amplifying the inflammatory response. thermofisher.commdpi.comnih.gov By downregulating the production of these cytokines, this compound helps to mitigate the inflammatory response, thereby providing relief from pain and swelling. patsnap.com Research on inflammatory cytokine modulation by various interventions, including pharmacological agents, highlights their importance in controlling inflammation. nih.govfrontiersin.org

Cellular and Molecular Signaling Pathway Interventions

This compound's mechanism of action involves interventions in cellular and molecular signaling pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.compatsnap.com These enzymes are crucial for the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in mediating inflammation and pain. patsnap.compatsnap.com By blocking COX activity, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain. patsnap.compatsnap.com

In addition to COX inhibition, this compound's lipophilic properties facilitate its penetration through the skin layers, allowing for localized action at the site of application. patsnap.compatsnap.com This localized accumulation in inflamed tissues, such as synovial fluid, contributes to its therapeutic efficacy. hpra.iepatsnap.com

Pharmacokinetic and Pharmacodynamic Research

Systemic Absorption and Bioavailability Studies

The systemic absorption and bioavailability of etofenamate vary depending on the route of administration and the formulation used.

Transdermal Absorption Kinetics

Transdermal application of this compound allows for local delivery of the drug to the affected tissues while minimizing systemic exposure nih.govnih.gov. The stratum corneum, the outermost layer of the skin, acts as the primary barrier to transdermal absorption esceo.orgnih.gov. This compound, being a lipophilic substance with some residual hydrophilia, demonstrates high absorption rates through the skin esceo.orgmdpi.com.

Studies have shown that after applying this compound as a gel on the skin, maximum plasma concentrations are observed after a few hours. For instance, after the application of 6 grams of 10% w/w gel (equivalent to 300 mg this compound) on the human back, maximum plasma concentrations of 150 µg/L were found after two hours hpra.ie. In another study using a transdermal patch prototype, the main metabolite, flufenamic acid, reached maximum plasma concentrations (31.3 ± 3.8 ng/mL) at the time of patch removal (after 12 hours), while this compound was not detectable in plasma nih.govresearchgate.net.

The half-life of this compound after cutaneous application is approximately 3.3 hours hpra.ie. The rate and extent of transdermal absorption can be influenced by factors such as the physicochemical properties of the drug, the characteristics of the carrier vehicle, and the condition of the skin nih.gov.

Intramuscular Absorption Kinetics

Intramuscular administration of this compound, often in an oily solution, leads to different absorption kinetics compared to topical application. Following intramuscular injection of this compound in oily solution to volunteers, plasma levels of this compound, flufenamic acid, and the sum of both (fenamate) were measured researchgate.net. The pharmacokinetics in tissues generally follows that in plasma, with the rate-limiting step being the liberation of the drug from the oil depot researchgate.net.

Studies have indicated that intramuscular injection of an oily this compound solution follows a linear, dose-independent kinetic, with absorbed and renally eliminated amounts proportional to the dose researchgate.net. Relatively high plasma levels can persist for an extended period, potentially due to a "depot-like" phenomenon associated with the oily formulation nih.gov. For example, relatively high plasma levels persist for up to 10 hours nih.gov.

Bioavailability Assessment relative to administration routes

The bioavailability of this compound varies significantly depending on whether it is administered topically or intramuscularly, relative to oral administration (although oral administration is noted to have poor bioavailability and is not typically used in clinical practice) nih.gov.

Following topical application, the bioavailability of this compound has been reported to be high compared to other topical NSAIDs. One study indicated a bioavailability of greater than 20% based on the renal elimination of the active ingredient esceo.orgnih.govesceo.org. This is notably higher than the bioavailability reported for other topical NSAIDs like diclofenac (B195802) (6%), ibuprofen (B1674241) (5%), indomethacin (B1671933) (1%), and ketoprofen (B1673614) (1%) mdpi.comnih.gov.

Studies comparing transdermal patches to intramuscular applications have shown that the relative bioavailability (compared to the respective intramuscular application) of both this compound (measured as flufenamic acid) and diclofenac is low nih.govresearchgate.net. For a single dose from a transdermal patch, the bioavailability relative to intramuscular application was 1.15 ± 0.06% for flufenamic acid (the main metabolite of this compound) nih.govresearchgate.net.

After cutaneous application, this compound levels in plasma are significantly lower than those achieved after oral administration hpra.ienih.gov. Maximum plasma concentrations after topical administration are well below the IC50 values for COX-1 and COX-2 nih.govresearchgate.net.

Distribution and Tissue Accumulation Profiles

A key characteristic of this compound is its tendency to accumulate in inflamed tissues following cutaneous absorption hpra.ienih.govesceo.org.

Synovial Fluid Distribution

This compound demonstrates a marked presence in synovial fluid after cutaneous absorption hpra.ie. Studies have provided evidence for the accumulation of this compound in synovial tissues esceo.orgresearchgate.netesceo.org. For instance, in patients with synovitis of the knee, the synovial level of this compound (368 ± 109.2 μg/l) was found to be almost twice as high as the serum concentration (191 ± 84.6 μg/l) two hours after the fifth daily iontophoresis treatment with this compound gel thieme-connect.com. This suggests preferential distribution to the synovial fluid.

Muscle and Fascia Accumulation

Following cutaneous application, this compound levels have been reported to be significantly higher in tissues such as fasciae and muscles compared to plasma mdpi.comnih.gov. In one study, this compound levels were 10- to 1000-fold higher in fasciae, muscles, and the periosteum than in plasma mdpi.comnih.gov. This accumulation in muscle and fascia contributes to the local therapeutic effect of topically applied this compound. While flufenamic acid is the main metabolite, this compound itself shows a tendency for specific accumulation in inflamed tissue in its intact form after cutaneous absorption hpra.ie.

Data Tables

Table 1: Plasma Concentrations of this compound and Flufenamic Acid After Transdermal Patch (Single Dose) nih.govresearchgate.net

| Analyte | Cmax (ng/mL) | Time to Cmax |

| This compound | Not detectable | - |

| Flufenamic Acid | 31.3 ± 3.8 | At patch removal (12 hours) |

Table 2: Plasma and Synovial Fluid Concentrations of this compound After Iontophoresis (After 5th Treatment) thieme-connect.com

| Sample Type | Body Region | This compound Concentration (µg/l) |

| Serum | Lumbar region | 219 ± 136.3 |

| Serum | Knee joint | 191 ± 84.6 |

| Synovial Fluid | Knee joint | 368 ± 109.2 |

Table 3: Bioavailability Relative to Intramuscular Application (Single Dose from Transdermal Patch) nih.govresearchgate.net

| Analyte | Relative Bioavailability (%) |

| Flufenamic Acid | 1.15 ± 0.06 |

Periosteum Accumulation

Studies in humans have indicated that following cutaneous application, this compound demonstrates a tendency for specific accumulation in tissues. hpra.ie this compound levels have been reported to be significantly higher in fasciae, muscles, and the periosteum compared to plasma levels after cutaneous application. nih.govmdpi.com In one study, this compound levels were found to be 10- to 1000-fold higher in these tissues than in plasma. nih.govmdpi.com

Inflamed Tissue Specificity

This compound exhibits a marked tendency for specific accumulation in inflamed tissue after cutaneous absorption. hpra.ie This accumulation in inflamed tissue, including synovial fluid, is considered important for its anti-inflammatory and analgesic effects. hpra.ierxreasoner.compatsnap.comresearchgate.netresearchgate.net The drug's lipophilic nature is thought to facilitate its penetration through the skin and its concentration in deeper tissues where inflammation is present. patsnap.comresearchgate.net Studies have demonstrated the capacity to achieve desired concentrations of this compound in inflamed tissues while maintaining low plasma levels, thereby minimizing systemic exposure. nih.govresearchgate.net Research involving topical application of this compound gel to the knee in patients undergoing surgery for anterior cruciate ligament repair showed distribution in various intra-articular and periarticular tissues, including synovial fluid, synovial membrane, muscle, and ligaments. esceo.org

Metabolic Pathways and Metabolite Activity

This compound undergoes metabolism in the body. medtigo.com

Flufenamic Acid as an Active Metabolite

A key metabolic pathway for this compound involves its conversion to flufenamic acid. wikipedia.orghpra.ierxreasoner.com Flufenamic acid is identified as the only active metabolite of this compound; other degradation compounds are considered inactive. rxreasoner.comhpra.ie Studies have found flufenamic acid, along with its hydroxyl derivatives (5-hydroxy- and 4'-hydroxy flufenamic acid), as main metabolites in urine after this compound administration. nih.gov The formation of flufenamic acid can occur through hydrolytic degradation. nih.govresearchgate.net

Hepatic Metabolism Investigations

This compound is metabolized by the liver through processes including oxidation and conjugation. rxreasoner.comhpra.ie Investigations into hepatic metabolism suggest that a change in this compound metabolism in patients with pre-existing liver damage is unlikely due to the considerable excess capacity of these metabolic pathways. rxreasoner.comhpra.ie Plasma levels of this compound in rheumatic patients with liver disease have been found to be in a similar range to those without liver disease. rxreasoner.comhpra.ie

Elimination Pathways and Excretion Kinetics

This compound and its metabolites are eliminated from the body.

Renal Elimination

The half-lives of renal elimination for flufenamic acid and its hydroxyl derivatives have been investigated. The half-life of flufenamic acid in urine corresponds roughly to plasma level data (7-9 hours), while the two hydroxy derivatives are eliminated with longer half-lives ranging from 15 to 24 hours. nih.gov

Here is a summary of renal elimination data for main metabolites after intramuscular administration:

| Metabolite | Elimination Half-life (hours) |

| Flufenamic acid | 7-9 |

| 5-OH-flufenamic acid | 15-24 |

| 4'-OH-flufenamic acid | 15-24 |

Note: Data based on renal elimination in volunteers after intramuscular administration nih.gov.

This compound is also excreted faecally in the form of its metabolites and their conjugates. rxreasoner.comhpra.ie Biliary elimination of this compound and its metabolites has been observed after intravenous and intragastric administration in studies. nih.govresearchgate.net

3.4.2. Fecal Elimination

This compound is eliminated from the body in the form of its metabolites, which are excreted via both renal and fecal pathways. hpra.ie While renal elimination is a significant route, particularly in the initial period after administration, biliary elimination, leading to fecal excretion, also plays a role. nih.gov

Studies in dogs following oral administration of this compound indicated that only minor amounts of intact this compound and its glucuronide were found in feces. nih.gov The primary portion of metabolites eliminated included flufenamic acid and hydroxy derivatives of this compound and flufenamic acid. nih.gov Furthermore, a highly lipophilic fraction containing fatty acid conjugates of this compound, such as this compound oleate, palmitate, linoleate, stearate, palmitoleate, myristate, and laurate, was also isolated from feces. nih.gov This conjugation with fatty acids represents a metabolic pathway observed for this compound. nih.gov

While specific quantitative data on the exact percentage of fecal elimination in humans after topical application is not extensively documented in the literature, it is understood that this compound and its metabolites are excreted renally and fecally. hpra.ie One source generally mentions that excretion is 35% renal, mostly biliary, which would imply a significant fecal component, although this appears to be a general statement about excretion rather than specific data on fecal percentage. wikipedia.orgiiab.me

| Compound Name | Elimination Route | Notes |

| This compound (intact) | Fecal | Minor amounts found in dog studies after oral administration. nih.gov |

| This compound glucuronide | Fecal | Minor amounts found in dog studies after oral administration. nih.gov |

| Flufenamic acid | Fecal | Main metabolite eliminated. nih.gov |

| Hydroxy-etofenamate | Fecal | Metabolite eliminated. nih.gov |

| Hydroxy-flufenamic acid | Fecal | Metabolite eliminated. nih.gov |

| This compound fatty acid conjugates | Fecal | Highly lipophilic metabolites found in dog studies. nih.gov |

Preclinical Pharmacological and Toxicological Research

In Vitro Pharmacological Characterization

In vitro studies provide insights into the direct effects of etofenamate on enzymes and cellular processes involved in inflammation. nih.gov

Enzyme Inhibition Assays

This compound has been shown to inhibit key enzymes in the arachidonic acid metabolic pathway, which is central to the inflammatory response. In vitro studies have clearly demonstrated that this compound inhibits both the lipoxygenase (LOX) pathway and the cyclooxygenase (COX) pathway of arachidonic acid metabolism. hpra.ie Specifically, it inhibits lipoxygenase isolated from guinea pig leukocytes with an IC₅₀ of 5.3 μM. caymanchem.comcaymanchem.combiomol.com The inhibition of COX enzymes, particularly COX-1 and COX-2, is a primary mechanism by which NSAIDs reduce the production of prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.com The inhibition of 5-LOX is critical in the biosynthesis of leukotrienes, another group of lipid mediators involved in inflammation. mdpi.comnih.govresearchgate.net

Data from Enzyme Inhibition Assays:

| Enzyme | Source | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Lipoxygenase | Guinea pig leukocytes | 5.3 | caymanchem.comcaymanchem.combiomol.com |

| Leukotriene B₄ biosynthesis | Polymorphonuclear leukocytes | 120 (1.2 x 10⁻⁵ M) | hpra.ie |

Cellular Inflammatory Response Models

This compound has been studied for its effects on cellular inflammatory responses, such as the production of inflammatory mediators. It has been shown to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂) in stimulated rat peritoneal macrophages. caymanchem.comcaymanchem.combiomol.com PGE₂ is a pro-inflammatory prostaglandin produced by COX enzymes. mdpi.com Additionally, this compound may exert effects through mechanisms such as the inhibition of leukocyte migration and the reduction of inflammatory cytokines. patsnap.com

In Vivo Anti-inflammatory Efficacy Models

In vivo studies utilize animal models to evaluate the anti-inflammatory efficacy of this compound in a complex biological system. nih.gov

Carrageenan-Induced Edema Models

The carrageenan-induced paw edema model in rats is a widely used tool to study acute local inflammation. mdpi.comulisboa.pt this compound has been evaluated in this model to assess its ability to reduce swelling caused by carrageenan injection. Studies have shown that this compound can significantly mitigate carrageenan-induced paw edema. ulisboa.pt For instance, one study demonstrated that a specific formulation of this compound resulted in a significantly lower increase in paw thickness (26.6%) compared to control groups (52.9%) and even a reference treatment (32.2%). researchgate.net Topical application of this compound in hydrogel formulations has also shown effectiveness in decreasing edema and inflammatory cell infiltration in this model. mdpi.compharmaexcipients.comnih.gov

Data from Carrageenan-Induced Edema Model:

| Treatment Group | Increase in Paw Thickness (%) | Reference |

|---|---|---|

| Negative Control | 34 | ulisboa.pt |

| This compound Formulation (F1) | 26.6 | researchgate.net |

Adjuvant-Induced Arthritis Models

Adjuvant-induced arthritis in rats is a model used to study chronic inflammation, mimicking aspects of rheumatoid arthritis. caymanchem.comcaymanchem.combiomol.comcaymanchem.comnih.gov this compound has demonstrated inhibitory effects on inflammation in this model. Repeated oral administration of this compound at a dose of 40 mg/kg per day for 21 days significantly inhibited inflammation in a rat model of adjuvant-induced arthritis. caymanchem.comcaymanchem.combiomol.comcaymanchem.comnih.gov

Acetic Acid-Induced Vascular Permeability Models

The acetic acid-induced vascular permeability model in mice is used to assess the ability of a compound to reduce increased vascular permeability, a hallmark of acute inflammation. caymanchem.comcaymanchem.combiomol.comcaymanchem.comnih.govmdpi.com this compound has been shown to reduce acetic acid-induced vascular permeability in mice in a dose-dependent manner. caymanchem.comcaymanchem.combiomol.comcaymanchem.comnih.gov This effect was observed at oral doses ranging from 40 to 320 mg/kg. caymanchem.comcaymanchem.combiomol.comcaymanchem.com

UV-Induced Erythema Models

UV-induced erythema is a recognized inflammatory model used in both animal and human skin to assess the topical activity of NSAID compounds. Studies in guinea pigs have shown that this compound can reduce UV-induced erythema in a dose-dependent manner. Doses ranging from 5 to 20 mg/kg demonstrated this effect. caymanchem.comcaymanchem.comcaymanchem.com One study comparing topical formulations in human subjects found that this compound gel had a similar effect to indomethacin (B1671933) cream in decreasing erythema size 7 hours after irradiation. nih.gov

In Vivo Analgesic Efficacy Models

The analgesic efficacy of this compound has been evaluated in several in vivo pain models.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a common model for assessing analgesic activity. This compound has been shown to decrease the pain response in this model, indicating its analgesic properties. caymanchem.comcaymanchem.comcaymanchem.com This test is used to screen compounds for analgesic potential, and studies have shown that this compound can produce significant antinociceptive effects in this paradigm. researchgate.netscielo.br

Silver Nitrate-Induced Arthritis Pain Models

Silver nitrate-induced arthritis in rats is a subacute arthritis model where inflammation and pain persist for at least 3 days, involving the activation of prostaglandin pathways. This compound has been shown to decrease the pain response in this model, further supporting its analgesic activity. caymanchem.comcaymanchem.comcaymanchem.com This model is frequently used to evaluate the analgesic effects of various NSAIDs. nih.gov

Preclinical Safety and Toxicity Assessments

Preclinical safety and toxicity assessments are crucial for evaluating the potential risks associated with a compound.

Genotoxicity Investigations

Genotoxicity investigations are conducted to assess the potential of a substance to cause damage to genetic material. Non-clinical data, including genotoxicity studies, have not revealed any especial hazard for humans concerning the topical administration of this compound. hpra.ie

Carcinogenic Potential Assessments

Conventional preclinical studies, including those assessing carcinogenic potential, have been conducted for this compound. Non-clinical data concerning the topical administration of this compound suggest no particular hazard for humans based on these conventional studies. hpra.ie Animal studies have shown no evidence of a carcinogenic effect. hpra.ie

Developmental and Reproductive Toxicity Studies (Fetotoxicity, Teratogenicity)

Animal studies investigating the developmental and reproductive toxicity of this compound, including assessments for fetotoxicity and teratogenicity, have been performed. These studies, particularly with topical administration in animals, did not reveal a fetotoxic or teratogenic potential. hpra.ie Animal studies have shown no evidence of an embryotoxic or teratogenic effect. hpra.ie

Studies in rats and rabbits have shown that this compound and some of its metabolites can cross the placenta after both oral and cutaneous administration. hpra.ie In studies with rabbits administered 10, 30, and 100 mg/kg body weight per day up to the 18th day of gestation, the concentrations of this compound and its metabolites in placentas, uteri, fetuses, organs, and bile decreased rapidly after administration was stopped, falling below the per mille limit. hpra.ie

Despite the lack of observed teratogenic effects in laboratory studies, the safety of this compound absorbed from topical formulations to the fetus during pregnancy or to the suckling infant during lactation has not been definitively established. hpra.ie

Local Tolerance Studies

Local tolerance studies have been conducted to evaluate the potential for this compound to cause adverse reactions at the application site. Studies in rabbits revealed reversible adverse effects at the application site. hpra.ie The severity of these local effects increased when the application was made on injured skin. hpra.ie

In clinical trials involving topical this compound, local skin reactions were reported, including itching, burning, and erythema. hres.cahres.ca These reactions were generally mild to moderate. hres.cahres.ca While these are clinical observations, they correlate with the findings from preclinical local tolerance studies indicating potential for local irritation, particularly on compromised skin.

| Study Type | Species | Route of Administration | Key Findings |

| Carcinogenic Potential Assessments | Animals | Not specified | No especial hazard indicated based on conventional studies; no evidence of carcinogenic effect. hpra.iehpra.ie |

| Developmental/Reproductive Toxicity | Animals | Topical, Oral | No fetotoxic or teratogenic potential revealed in animal studies. hpra.iehpra.ie |

| Placental Transfer | Rats, Rabbits | Oral, Cutaneous | This compound and metabolites cross the placenta. hpra.ie |

| Local Tolerance Studies | Rabbits | Topical | Reversible adverse effects at application site; severity increased on injured skin. hpra.ie |

Clinical Research and Therapeutic Applications

Clinical Efficacy in Musculoskeletal Disorders

Clinical evidence suggests that etofenamate is an effective therapeutic option for the management of musculoskeletal disorders such as blunt traumas, lumbago, and osteoarthrosis. nih.gov Topical formulations of this compound, including gels, creams, and lotions, have been shown to improve pain and reduce inflammation in patients with these conditions. nih.gov

Osteoarthritis Studies

This compound has been extensively studied for its role in managing osteoarthritis, a degenerative joint disease characterized by pain and reduced function.

Multiple studies have demonstrated the efficacy of this compound in treating knee osteoarthritis. An open-label multicenter trial involving 1880 patients with osteoarthritis and acute periarticular soft tissue pain investigated the efficacy of 5% this compound gel. nih.gov The study reported significant improvements in several clinical parameters. At the end of the treatment period, 87.4% of patients experienced elimination or improvement in spontaneous pain, 90.9% in pain on movement, and 82.9% in pain on pressure. nih.gov Furthermore, swelling was eliminated or improved in 82.4% of patients, and functional impairment improved in 73.1%. nih.gov

Another randomized, double-blind, controlled study compared 5% this compound gel with 1% indomethacin (B1671933) gel in 242 patients with knee osteoarthritis over a four-week period. nih.gov this compound demonstrated statistically significant improvements compared to indomethacin in spontaneous pain at both 2 and 4 weeks, as well as in swelling at 2 weeks and limitation of movement at 4 weeks. nih.gov

A separate clinical trial involving 60 patients with knee osteoarthritis compared the efficacy of this compound gel with orally administered diclofenac (B195802) sodium. researchgate.net The total effective rate was higher in the this compound group (83.3%) compared to the diclofenac group (76.7%). researchgate.net The Lequesne index, a measure of severity in knee osteoarthritis, also showed a more significant improvement in the this compound group. researchgate.net

Table 1: Clinical Efficacy of this compound in Knee Osteoarthritis

| Study | N | Treatment | Comparator | Key Findings |

|---|---|---|---|---|

| Rechziegler H. (1983) nih.gov | 1880 | 5% this compound Gel | None (Open-label) | Elimination/improvement in spontaneous pain (87.4%), pain on movement (90.9%), and swelling (82.4%). |

| Matsuno S, Sasaki T. (1983) nih.gov | 242 | 5% this compound Gel | 1% Indomethacin Gel | This compound was significantly superior in improving spontaneous pain, swelling, and limitation of movement. |

| Li XW. (2016) researchgate.net | 60 | This compound Gel | Oral Diclofenac Sodium | Total effective rate: 83.3% for this compound vs. 76.7% for diclofenac. Significant improvement in Lequesne index with this compound. |

Rheumatoid Arthritis Studies

While this compound is indicated for various rheumatic diseases, specific clinical trial data focusing solely on its efficacy in rheumatoid arthritis is limited in the readily available literature. nih.gov A large open-label multicenter study involving 4571 patients with a range of rheumatic diseases and blunt injuries did investigate the effects of 10% this compound cream. nih.gov The treating physicians' final assessment of the therapy was "very good" in 37.5% of patients, "good" in 40.2%, and "satisfactory" in 13.9%. nih.gov However, this study did not provide a separate analysis for patients with rheumatoid arthritis. Further research with a specific focus on the rheumatoid arthritis population is needed to provide more detailed efficacy data.

Soft Tissue Rheumatism and Blunt Injuries

This compound has shown considerable efficacy in the treatment of soft tissue rheumatism and blunt injuries, such as contusions, sprains, and strains. nih.gov In a study of patients with acute lumbago, intramuscular this compound was found to have comparable efficacy to intramuscular diclofenac in improving function and reducing pain.

A randomized, placebo-controlled trial evaluated the efficacy of a 70 mg this compound medicated plaster in 180 adult patients with acute sprains, strains, or contusions. After 72 hours, the mean reduction in pain on movement (POM) as measured by a visual analogue scale (VAS) was 59.0 mm in the this compound group compared to 33.3 mm in the placebo group. The responder rate, defined as at least a 50% reduction in pain at 72 hours, was 98.3% for this compound and 38.3% for placebo.

Table 2: Efficacy of this compound Plaster in Acute Soft Tissue Injuries

| Outcome Measure | This compound 70 mg Plaster (n=120) | Placebo Plaster (n=60) |

|---|---|---|

| Mean VAS for POM at baseline (mm) | 70.0 ± 6.3 | 70.0 ± 6.3 |

| Mean reduction in VAS for POM at 72h (mm) | 59.0 | 33.3 |

| Responder Rate (≥50% pain reduction) at 72h | 98.3% | 38.3% |

Data from Predel et al. (2025)

Comparative Efficacy with Other NSAIDs

The clinical efficacy of this compound has been compared to that of other commonly used NSAIDs, most notably diclofenac.

Several studies have directly compared the efficacy of this compound with diclofenac in various musculoskeletal conditions. In a randomized, controlled, single-blind study of 60 patients with sports injuries such as contusions, dislocations, and sprains, 10% this compound gel was compared to 1% diclofenac gel. nih.gov After two days of treatment, this compound was found to be superior to diclofenac in all studied parameters. nih.gov For instance, spontaneous pain was eliminated in 63.3% of patients treated with this compound compared to 24.1% in the diclofenac group. nih.gov Pain on movement was eliminated in 43.3% of the this compound group versus 20.7% of the diclofenac group. nih.gov

Another study comparing intramuscular this compound to intramuscular diclofenac in patients with acute lumbago found no statistically significant difference in the improvement of function and reduction of pain between the two treatments. However, the final medical report indicated "very good" therapeutic results in 43% of patients treated with this compound compared to 27% of those receiving diclofenac.

Table 3: Comparative Efficacy of Topical this compound vs. Topical Diclofenac in Sports Injuries

| Symptom Improvement (Elimination) | 10% this compound Gel | 1% Diclofenac Gel |

|---|---|---|

| Spontaneous Pain | 63.3% | 24.1% |

| Pain on Movement | 43.3% | 20.7% |

| Tenderness | 23.3% | 3.5% |

| Restriction of Function | 46.7% | 20.7% |

| Swelling, Redness, Haematomas | 43.3% | 13.8% |

Data from Hallmeier B. (1988) nih.gov

Efficacy in Pain and Inflammation Reduction

Clinical studies consistently demonstrate that topical this compound formulations (gel, cream, and lotion) are effective at improving pain and reducing inflammation across a range of musculoskeletal disorders, such as blunt traumas, lumbago, and osteoarthrosis. nih.govnih.govresearchgate.net

One large-scale study assessing this compound lotion documented high rates of therapeutic success in alleviating key symptoms of inflammation and injury. nih.gov The treatment led to the elimination or alleviation of tenderness in 94.7% of patients and a reduction or remission of functional impairment in 93.3% of cases. nih.gov Swelling was resolved or improved in 95.0% of patients, and reddening of the skin disappeared or decreased in 97.2% of those affected. nih.gov

Intramuscular this compound has also been studied for knee osteoarthritis, where it showed a strong analgesic effect, providing significant pain reduction that persisted for up to 12 months.

Table 6: Therapeutic Success Rate of this compound Lotion in Musculoskeletal Disorders

| Symptom | Eliminated / Remission | Alleviated / Improved | Total Therapeutic Success Rate |

|---|---|---|---|

| Tenderness | 46.7% | 48.0% | 94.7% |

| Functional Impairment | 48.8% | 44.5% | 93.3% |

| Swelling | 76.3% | 18.7% | 95.0% |

| Reddening | 86.6% | 10.6% | 97.2% |

Clinical Safety and Tolerability Profiles

Across numerous clinical trials, this compound is reported to be generally well-tolerated, particularly in its topical forms. nih.gov The localized application minimizes systemic absorption, which reduces the risk of systemic side effects commonly associated with oral NSAIDs.

The most frequently reported adverse events are localized skin irritations at the application site, such as redness, itching, or a rash. These reactions are typically mild and transient. In one study, such local skin irritations occurred in only 2.8% of patients. nih.gov In comparative trials, this compound has shown a favorable safety profile. For instance, when compared with oral naproxen (B1676952), the incidence of side effects was substantially lower in the topical this compound group (3%) than in the oral naproxen group (20%). researchgate.netkmmu.edu.cn Furthermore, studies comparing topical this compound to topical ketoprofen (B1673614) and a salicylic (B10762653) acid preparation reported no side effects or that both treatments were well tolerated. nih.govnih.gov No complications were observed in studies using intramuscular this compound for knee osteoarthritis.

Gastrointestinal Tolerability

Topical NSAIDs like this compound offer a significant advantage over oral formulations in terms of gastrointestinal (GI) safety. nih.gov By being applied directly to the skin over the site of pain, the drug bypasses the gastrointestinal tract and first-pass metabolism in the liver. This localized application method is designed to minimize systemic exposure and, consequently, the risk of common GI adverse events associated with oral NSAIDs. nih.govresearchgate.net

Evidence from comparative studies underscores the favorable GI tolerability of topical this compound. For instance, a study involving football players with sports injuries found that 10% this compound gel demonstrated equal efficacy to oral naproxen but with a significantly better side effect profile. researchgate.net The incidence of adverse events in the this compound group was 3%, compared to 20% in the naproxen group, highlighting the reduced systemic burden. researchgate.net Head-to-head studies confirm that topical NSAIDs can be as effective as their oral counterparts for certain conditions, with a markedly lower risk for gastrointestinal adverse events. nih.gov

Cutaneous Tolerability and Local Adverse Reactions

While generally well-tolerated, the topical application of this compound can lead to local adverse reactions at the site of application. patsnap.comnih.gov These reactions are typically mild and transient. patsnap.com

Common Reactions: The most frequently reported side effects are local skin irritations, which include redness, itching, a burning sensation, or a rash. patsnap.compatsnap.com Studies report an incidence of these local irritations in approximately 1% to 2.8% of patients. nih.govuwi.eduuwi.edu

Allergic Reactions: Allergic contact dermatitis and photoallergic dermatitis are among the more common allergic cutaneous reactions reported. uwi.eduuwi.edunih.gov Though rare, more severe allergic reactions can manifest as swelling, difficulty breathing, or hives, which necessitate immediate medical attention. patsnap.com

Rare Reactions: A rare case of petechial eruption, an asymptomatic purpuric rash, has been documented in an 11-year-old male following the application of topical this compound. uwi.edunih.gov This reaction resolved without treatment. uwi.edu

| Adverse Reaction Type | Specific Reactions | Reported Incidence/Details | Source |

|---|---|---|---|

| Local Skin Irritation | Redness, itching, burning, rash | Occurs in 1% to 2.8% of patients | nih.govuwi.eduuwi.edu |

| Allergic Dermatitis | Contact dermatitis, photoallergic dermatitis | Among the most common cutaneous reactions reported | uwi.eduuwi.edunih.gov |

| Petechial Eruption | Asymptomatic purpuric rash | One case report documented | uwi.edunih.gov |

Systemic Adverse Event Mechanisms

Although topical application minimizes systemic exposure, a certain amount of this compound is absorbed into the bloodstream, which can occasionally lead to systemic side effects. patsnap.com The primary mechanism underlying these events is the same as that of oral NSAIDs: the inhibition of cyclooxygenase (COX) enzymes throughout the body, which reduces prostaglandin (B15479496) synthesis. patsnap.comuwi.edu

Systemic absorption can lead to gastrointestinal issues such as nausea or stomach pain, though this is less common than with oral NSAIDs. patsnap.com A proposed mechanism for a rare vascular adverse reaction, such as a petechial eruption, involves the inhibition of endothelial prostacyclin synthesis. uwi.eduuwi.edu This inhibition could result in a prothrombotic state, leading to local extravasation of blood, potentially facilitated by transient capillary fragility. uwi.eduuwi.edu Another suggested mechanism is the local vasodilatation effect of the drug on the skin. uwi.edu

Pharmacokinetic Studies in Human Populations

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound in humans. Research has focused on its concentration profiles in both plasma and local tissues following administration.

Tissue Concentration Studies in Humans

A key characteristic of topically applied this compound is its ability to achieve high concentrations in the underlying tissues at the site of application, while plasma levels remain low. nih.govresearchgate.net This targeted delivery ensures that the therapeutic effect is localized where it is needed.

Human studies have demonstrated that this compound penetrates the skin and accumulates in the subcutis, fasciae, ligaments, and muscles, reaching therapeutically effective concentrations. uwi.eduuwi.edu Research shows that this compound levels can be 10- to 1000-fold higher in tissues like fasciae, muscles, and the periosteum compared to concentrations found in the plasma. nih.govresearchgate.net Studies following intramuscular administration also show distribution into the synovium and other tissues of patients with chronic polyarthritis. nih.gov This capacity to achieve high local concentrations of the anti-inflammatory agent with minimal systemic burden is a cornerstone of its therapeutic rationale. nih.gov

Drug Interactions and Concomitant Therapies Research

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the effects of one drug are changed by another drug at their site of action or through effects on the same physiological system.

Concomitant use of etofenamate with anticoagulant medications, such as warfarin (B611796) and enoxaparin, has been associated with an increased risk of bleeding and hemorrhage. wikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.com This interaction is a known effect of NSAIDs in general, likely due to their impact on platelet function and potential for gastrointestinal irritation or ulceration. wikipedia.orgmims.com

Combining this compound with other NSAIDs or corticosteroids can elevate the risk of gastrointestinal irritation and ulceration. wikipedia.orgmims.com Additionally, concurrent use of this compound with other topical medications may lead to an increased risk of localized skin irritation. mims.com

Pharmacokinetic Interactions

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another substance.

NSAIDs, including this compound, can attenuate the blood pressure-lowering effects of several classes of antihypertensive medications, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and diuretics. wikipedia.orgwikipedia.orgmims.com This can potentially lead to diminished control of hypertension. wikipedia.org Furthermore, the co-administration of NSAIDs with ACE inhibitors or ARBs, particularly in individuals with pre-existing impaired renal function, carries an increased risk of exacerbating renal function deterioration, potentially leading to acute renal insufficiency. wikipedia.orgmims.com This interaction is of particular concern when this compound is applied over large surface areas of the skin for prolonged durations, suggesting some degree of systemic absorption contributes to this effect. wikipedia.org

Advanced Formulation and Drug Delivery System Research

Topical Delivery Systems Development

The development of topical delivery systems for etofenamate explores various formulations beyond traditional creams and gels to improve drug transport across the skin and target delivery to underlying tissues scielo.brnih.gov.

Gels and Creams

This compound is commonly formulated as gels and creams for topical application iiab.mewikipedia.org. These formulations are used for the localized treatment of conditions such as osteoarthritis, blunt injuries, and rheumatic diseases bmj.comresearchgate.netpatsnap.comresearchgate.net. Studies have evaluated the efficacy of this compound gels (5% and 10%) and creams (10%) in managing pain and inflammation bmj.comresearchgate.netpatsnap.com. Research has also investigated hydroalcoholic gels containing this compound, with varying ethanol (B145695) concentrations influencing the drug release profiles researchgate.netege.edu.tr. For instance, a hydroalcoholic gel with 30% ethanol demonstrated in vivo anti-inflammatory activity and suitable physicochemical characteristics researchgate.net.

Microemulsions

Microemulsions represent a promising topical delivery system for this compound, particularly for enhancing the delivery of poorly water-soluble drugs scielo.brscielo.brresearchgate.net. These systems are typically composed of an oil phase, an aqueous phase, surfactants, and co-surfactants, forming thermodynamically stable and optically transparent systems with low interfacial tension scielo.brnih.govresearchgate.net. Studies have shown that this compound-loaded microemulsions can be prepared with specific compositions, such as those containing oleic acid, Span 80, Tween 20, Cremophor EL, Transcutol, and ethanol scielo.brscielo.brresearchgate.net. Characterization of these microemulsions includes evaluating droplet size, zeta potential, pH, conductivity, polydispersity index (PDI), refractive index, and viscosity scielo.brscielo.brresearchgate.net. Ex vivo penetration studies using animal skin models have been conducted to assess the permeation and penetration of this compound from microemulsion formulations scielo.brresearchgate.netresearchgate.net. Optimized microemulsions have shown potential for enhanced permeation through the skin scielo.brresearchgate.net. Microemulsions with droplet sizes under 185 nm have been prepared, suggesting their potential to deliver this compound into the skin scielo.brresearchgate.net. Stability studies have indicated that this compound-loaded microemulsions can remain stable for extended periods, such as 12 months, when stored under specific conditions scielo.brresearchgate.netresearchgate.net.

Solid Lipid Nanoparticles (SLN) and Hydrogels

Solid Lipid Nanoparticles (SLNs) have been investigated as innovative formulations to improve the skin permeation and in vivo activity of this compound nih.govnih.govpharmaexcipients.comnih.gov. SLNs are composed of biocompatible and non-toxic lipids and offer potential for topical drug delivery eurekaselect.comresearchgate.net. Studies have explored the use of this compound-loaded SLNs, often formulated within hydrogels to create semisolid dispersions suitable for dermal application nih.govnih.govpharmaexcipients.comnih.goveurekaselect.comresearchgate.net. These formulations aim to combine the advantages of both SLNs and gels to increase skin permeation nih.gov.

Research has demonstrated the successful preparation of this compound-loaded semisolid SLN formulations using methods like fusion-emulsification or a one-step production method involving high-shear homogenization and ultrasonication nih.govnih.govnih.goveurekaselect.comresearchgate.netcenmed.com. Compritol® 888 ATO and Precirol ATO 5 have been utilized as lipid materials in the fabrication of these SLNs eurekaselect.comresearchgate.net. Characterization of this compound-loaded SLNs includes assessing encapsulation efficiency, particle size, surface charge, thermal behavior, and rheological characteristics eurekaselect.com. Studies have reported high encapsulation efficiency (over 90%) and suitable particle sizes (typically less than 250 nm) for these SLNs nih.govnih.govpharmaexcipients.comnih.gov. The stability of semisolid SLN formulations has been evaluated, showing stability for several months under appropriate storage conditions nih.goveurekaselect.com.

In vitro permeation studies using human skin have shown increased permeation of this compound from SLN formulations compared to commercial formulations nih.govnih.govpharmaexcipients.comnih.gov. In vivo studies, such as the rat paw edema model, have indicated that SLN hydrogels containing lower doses of this compound can produce similar anti-inflammatory effects compared to commercial formulations, while also reducing edema and inflammatory cell infiltration nih.govnih.govpharmaexcipients.comnih.gov. These findings suggest that encapsulation in SLNs combined with a suitable hydrogel is a promising approach for the dermal application of this compound nih.govnih.govpharmaexcipients.comnih.gov.

Enhanced Transdermal Permeation Strategies

Enhancing the transdermal permeation of this compound is a key focus in the development of advanced topical formulations iiab.mewikipedia.orgscielo.brbioline.org.br. This compound's lipophilic nature (logP calculated at 4.21) facilitates its permeation through the stratum corneum, the main barrier of the skin scielo.brresearchgate.net. Various strategies are employed to further improve its passage through the skin layers and increase drug concentration at the target site wikipedia.orgscielo.brbioline.org.br.

Components within microemulsions, such as surfactants and co-surfactants, can act as permeation enhancers by disrupting the lipid structure of the stratum corneum scielo.brnih.govresearchgate.net. The small droplet size of microemulsions (under 185 nm) also contributes to enhanced delivery into the skin scielo.brresearchgate.net.

The use of Solid Lipid Nanoparticles (SLNs) is another strategy to increase skin permeation nih.govnih.govpharmaexcipients.comnih.gov. SLNs can form an occlusive film on the skin, increasing hydration and potentially enhancing drug penetration nih.gov. Their reduced size increases the contact surface with the skin, further improving permeation nih.gov.

Physical methods, such as ultrasound (sonophoresis or ultraphonophoresis), have also been explored to increase the skin permeation of drugs like this compound by disrupting stratum corneum lipids bmj.com.

Controlled Release Mechanisms

Achieving controlled release of this compound from topical formulations is desirable for maintaining therapeutic concentrations at the target site over an extended period and potentially reducing the frequency of application scielo.brnih.govnih.gov.

Solid Lipid Nanoparticles (SLNs) are investigated for their potential to provide sustained and controlled release of encapsulated drugs nih.goveurekaselect.comresearchgate.net. The lipid matrix of SLNs can control the rate at which the drug is released eurekaselect.com. Studies on this compound-loaded semisolid SLN formulations have examined in vitro drug release profiles and kinetics eurekaselect.comcenmed.com. Different lipid materials used in SLNs can influence the release pattern; for example, formulations prepared with Precirol ATO 5 have shown zero-order release, while those with Compritol 888 ATO followed a Higuchi-dependent release pattern eurekaselect.com.

Hydrogels, often used in conjunction with SLNs, can also contribute to controlled release by forming a gel matrix that regulates drug diffusion nih.govnih.govpharmaexcipients.comnih.gov. The combination of SLNs within a hydrogel matrix aims to provide a sustained release of this compound nih.gov.

Structure Activity Relationship and Analog Development Research

Structure-Activity Investigations

The biological activity of etofenamate stems from its core structure, which is based on the fenamate class of NSAIDs. Fenamates are N-arylanthranilic acid derivatives. This compound itself is the 2-(2-hydroxyethoxy)ethyl ester of flufenamic acid. This ester linkage and the presence of the trifluoromethyl group on the N-aryl ring are key structural features influencing its activity and pharmacological profile.

This compound exerts its anti-inflammatory and analgesic effects through a multifaceted mechanism, involving the inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. hpra.iehpra.ieulisboa.ptnih.gov This dual inhibition is a notable aspect of its mechanism compared to some other NSAIDs that primarily target only COX enzymes. Studies have indicated that both the parent compound, this compound, and its metabolite, flufenamic acid, contribute to the observed activity. hpra.iehpra.ieresearchgate.netresearchgate.net

Investigations comparing the activity of this compound and flufenamic acid in in vitro models have provided insights into their relative contributions and mechanisms. For instance, this compound has shown dose-related inhibition of prostaglandin (B15479496) E2 (PGE2) generation in stimulated rat peritoneal macrophages, similar to flufenamic acid. researchgate.net However, this compound has also demonstrated inhibition of lipoxygenase isolated from guinea pig leukocytes, an activity that flufenamic acid was found to be inactive against in one study. researchgate.net This suggests that the ester form, this compound, plays a significant role in LOX inhibition, while the hydrolyzed metabolite, flufenamic acid, is a potent inhibitor of prostaglandin synthesis. researchgate.net

The ester functional group in this compound is crucial for its physicochemical properties, particularly its lipophilicity. This increased lipophilicity compared to the free acid (flufenamic acid) enhances its ability to penetrate biological membranes, such as the skin, which is essential for its effectiveness as a topical NSAID. hpra.ie this compound is considered a prodrug that is readily transported through the skin and then hydrolyzed in inflamed tissues to the active metabolite, flufenamic acid. ulisboa.ptgpatindia.com However, evidence also suggests that the intact ester form possesses intrinsic activity, particularly concerning LOX inhibition. researchgate.net

The trifluoromethyl group on the N-aryl ring is a common feature in the fenamate class, including flufenamic acid and this compound. This group influences the electronic and lipophilic properties of the molecule, which are important for its interaction with the active sites of target enzymes like COX and LOX. While specific detailed SAR studies systematically exploring modifications of this group in this compound analogs and their impact on anti-inflammatory activity were not extensively found, the presence and position of substituents on the N-aryl ring are generally known to be critical for the activity of fenamate derivatives. nih.gov

The following table summarizes some comparative in vitro activity data for this compound and flufenamic acid:

| Compound | Inhibition of PGE2 Generation in Rat Peritoneal Macrophages (IC50) | Inhibition of Guinea Pig Leukocyte Lipoxygenase (IC50) | Inhibition of Protein Denaturation (Relative Activity vs Flufenamic Acid) |

| This compound | Dose-related inhibition (1-30 µM range) researchgate.net | 5.3 x 10-5 M researchgate.net | One-third or less potent researchgate.net |

| Flufenamic Acid | Dose-related inhibition (1-30 µM range) researchgate.net | Inactive researchgate.net | 1 (Reference) researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Simulations

Ligand-protein interaction simulations, such as molecular docking, are employed to predict the preferred binding poses and affinities of a ligand, like etofenamate, to a target protein. These simulations help to understand how this compound might interact with its biological targets, such as COX enzymes. Computational solvent mapping is another method used to identify potential binding sites on protein surfaces by using small molecular probes. nih.gov This approach can highlight "hot spots" that are crucial for ligand binding. nih.gov Studies involving this compound have utilized molecular docking to explore its interactions with target proteins, including investigations into potential off-targets. dntb.gov.uavolkamerlab.orgdiva-portal.org Analyzing the statistical contacts between the ligand and protein residues from docking simulations can help identify putative binding sites. bonvinlab.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the movement and interaction of atoms and molecules over time, providing a dynamic view of molecular systems. diva-portal.orgmdpi.com This approach considers factors such as protein flexibility and solvent effects, offering a more realistic environment compared to static docking studies. diva-portal.org MD simulations can be used to study the stability of protein-ligand complexes, analyze binding pathways, and estimate binding free energies. diva-portal.orgmdpi.comfrontiersin.orgnih.gov Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds are commonly analyzed in MD simulations to assess the stability and dynamics of protein-ligand complexes. nih.govresearchgate.netresearchgate.net

Research involving this compound has incorporated molecular dynamics simulations to investigate its interactions. For instance, MD simulations have been used to study the interaction of this compound with specific proteins, such as the SARS CoV-2 N-protein. researchgate.netresearchgate.net These studies can provide detailed information on the stability of the protein-ligand complex over simulation time. researchgate.netresearchgate.net

Data from such simulations can include:

| Parameter | Description | Relevance to this compound Studies |

| RMSD | Measures the average distance between the atoms of superimposed structures over time. | Indicates the structural stability of the protein-ligand complex during the simulation. researchgate.net |

| RMSF | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions in the protein and how ligand binding affects protein dynamics. researchgate.net |

| Radius of Gyration (Rg) | Represents the compactness of the protein-ligand complex. | Provides insight into changes in the overall shape and size of the complex. researchgate.net |

| Hydrogen Bonds | Quantifies the number of hydrogen bonds formed between the ligand and protein. | Identifies key interactions contributing to the stability of the complex. nih.govresearchgate.net |

| Binding Free Energy | Estimates the thermodynamic favorability of the binding process. | Predicts the strength of the interaction between this compound and its target. nih.gov |

MD simulations are increasingly being used in drug discovery to evaluate binding energetics and kinetics, guiding the selection of promising drug candidates. mdpi.comfrontiersin.org

Research Challenges and Future Directions

Unexplored Therapeutic Applications

Current research primarily focuses on the efficacy of topical etofenamate for musculoskeletal conditions. However, the potential for this compound in treating other inflammatory or pain-related conditions remains largely unexplored. Future research could investigate its utility in areas beyond its current indications, potentially leveraging its anti-inflammatory and analgesic properties in novel ways. The mechanism of action involving cyclooxygenase and lipoxygenase inhibition, as well as histamine (B1213489) release inhibition, suggests potential in other inflammatory pathways hpra.ie.

Personalized Medicine Approaches

The application of personalized medicine to this compound therapy is an emerging area. While research into personalized medicine for NSAIDs in general is advancing, tailoring this compound treatment based on individual patient characteristics, such as genetic factors, metabolic profiles, or specific pain mechanisms, is not yet standard practice plos.orgnih.govfrontiersin.org. Future studies could explore how patient-specific factors influence response to this compound, potentially leading to more targeted and effective treatment strategies.